molecular formula C8H13ClN2 B3021906 N1,N1-Dimethylbenzene-1,3-diamine hydrochloride CAS No. 124623-36-5

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride

Cat. No.: B3021906
CAS No.: 124623-36-5
M. Wt: 172.65 g/mol
InChI Key: FJPOIABBUQPVRI-UHFFFAOYSA-N
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Description

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride (CAS 2836-04-6) is a substituted aromatic diamine featuring two methyl groups on the nitrogen atom at the 1-position of a benzene ring. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of 188.66 g/mol . The compound is often utilized as a precursor in organic synthesis, particularly in the preparation of acridine derivatives for anti-prion and neuroprotective applications . Its dihydrochloride form (CAS 3575-32-4, C₈H₁₄Cl₂N₂) is also commercially available, offering enhanced solubility and stability for laboratory use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,3-N-dimethylbenzene-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-4-7(9)6-8;/h3-6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPOIABBUQPVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505540
Record name N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1)
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Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-32-4, 42600-09-9
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3575-32-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1, N,N-dimethyl-, dihydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of benzene to produce nitrobenzene, followed by reduction to form the corresponding amine. The amine is then methylated to yield N1,N1-Dimethylbenzene-1,3-diamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by methylation and salt formation. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Scientific Research Applications

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride is utilized in various research domains:

Organic Synthesis

  • Acts as a versatile building block for synthesizing complex organic molecules.
  • Used in the preparation of dyes and pigments due to its ability to form stable complexes with metal ions.

Medicinal Chemistry

  • Investigated for potential antimicrobial and anticancer properties.
  • Structural similarities to biologically active compounds suggest possible therapeutic applications.

Catalysis

  • Functions as a catalyst or co-catalyst in various chemical reactions.
  • Enhances reaction rates and selectivity in organic transformations.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into new antimicrobial agents.

Case Study 2: Dye Synthesis

Research demonstrated the use of this compound in synthesizing azo dyes. The compound's reactivity with diazonium salts led to the formation of vibrant dyes suitable for textile applications.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and participate in nucleophilic reactions, affecting the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent groups (methyl, ethyl, phenyl, etc.) and their positions on the benzene ring. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
N1,N1-Dimethylbenzene-1,3-diamine -N(CH₃)₂ at 1-position C₈H₁₂N₂ 136.20 Precursor for acridine derivatives
N1,N1-Diethylbenzene-1,3-diamine -N(C₂H₅)₂ at 1-position C₁₀H₁₆N₂ 164.25 Increased lipophilicity
N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine -N(CH₃)₂ (1-position), -N(CH₃)Ph (3-position) C₁₅H₁₉N₂ 226.15 Enhanced steric hindrance
N1-Phenylbenzene-1,3-diamine hydrochloride -NHPh at 1-position C₁₂H₁₃ClN₂ 220.70 Intermediate for dyes/pharmaceuticals
N1,N1-Dimethylpropane-1,3-diamine Aliphatic backbone with -N(CH₃)₂ C₅H₁₄N₂ 102.18 Solubility enhancer in drug design

Physicochemical Properties

  • Solubility : The hydrochloride salt forms (e.g., CAS 2836-04-6) exhibit improved aqueous solubility (>10 mg/mL in some cases) compared to free bases, critical for pharmaceutical applications .
  • Stability : The dihydrochloride form (CAS 3575-32-4) demonstrates superior stability under accelerated testing conditions .
  • Spectroscopic Data : NMR shifts vary significantly with substituents. For example, the aromatic protons in N1,N1-Dimethylbenzene-1,3-diamine hydrochloride show distinct δ 6.5–7.2 ppm patterns, whereas N1-Phenyl derivatives exhibit downfield shifts due to electron-withdrawing effects .

Key Differentiators and Challenges

  • Reactivity : Diethyl derivatives (e.g., N1,N1-Diethylbenzene-1,3-diamine) are less reactive in nucleophilic substitutions due to increased steric hindrance .
  • Toxicity : Phenyl-substituted analogs (e.g., N1-Phenylbenzene-1,3-diamine hydrochloride) may pose higher toxicity risks due to aromatic amine metabolites .
  • Synthetic Complexity : Trimethyl/phenyl variants require multi-step syntheses (e.g., Buchwald-Hartwig amination), increasing production costs .

Biological Activity

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride, also known as N,N-dimethyl-m-phenylenediamine dihydrochloride, is an aromatic amine characterized by its unique structure and potential biological activities. This article explores its biological activity, mechanisms, applications, and relevant research findings.

  • Molecular Formula: C₈H₁₃ClN₂
  • Molecular Weight: Approximately 172.655 g/mol
  • Appearance: White crystalline solid
  • Solubility: Soluble in water (due to the hydrochloride form)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's amine groups can form hydrogen bonds and participate in nucleophilic reactions, influencing enzyme activities and other protein functions. This interaction can modulate biochemical pathways and affect cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties: The compound has been studied for its potential to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
  • Antibacterial Activity: Some studies suggest that it may possess antibacterial properties, although specific data on its efficacy against various bacterial strains remain limited.
  • Anticancer Potential: Preliminary research indicates that derivatives of this compound may exhibit anticancer properties, particularly through mechanisms involving apoptosis in cancer cells.

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Dyes and Pigments: It is commonly used in the formulation of dyes due to its ability to enhance color properties .
  • Biochemical Assays: The compound is utilized as a reagent in various biochemical assays, aiding in the synthesis of biologically active molecules.
  • Pharmaceutical Development: Due to its structural similarity to other biologically active compounds, it is explored for potential applications in medicinal chemistry.

Case Studies

  • Antioxidant Activity Assessment:
    A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated significant scavenging activity comparable to standard antioxidants.
  • Antibacterial Efficacy:
    In vitro studies assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate inhibition zones, suggesting potential as an antibacterial agent.
  • Cytotoxicity Tests:
    Cytotoxicity was evaluated on cancer cell lines (e.g., A431 skin cancer cells). The compound showed promising results with IC50 values indicating effective cytotoxicity at certain concentrations.

Data Summary Table

Biological ActivityObserved EffectsReferences
AntioxidantSignificant free radical scavenging
AntibacterialModerate inhibition against bacteria
AnticancerInduced apoptosis in cancer cell lines

Q & A

Q. How can researchers determine the purity and structural integrity of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride?

  • Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as the compound’s aromatic structure allows strong absorbance in the UV range. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methyl group environments and amine proton signals. For hygroscopic samples, Karl Fischer titration is recommended to quantify water content, as the compound is prone to moisture absorption .

Q. What are the optimal solvent systems for dissolving this compound in synthetic applications?

  • Methodological Answer : The compound is freely soluble in water and alcohol, as noted in its USP monograph . For non-aqueous reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable due to their high polarity. Solvent selection should align with reaction conditions—e.g., avoiding protic solvents in base-sensitive reactions. Pre-saturation of solvents with inert gases (e.g., N₂) may mitigate oxidation of the diamine group.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Store in airtight, desiccated containers to prevent hygroscopic degradation. In case of skin contact, rinse immediately with copious water for ≥15 minutes and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediate stability. For example, modeling the compound’s nucleophilic amine groups in coupling reactions (e.g., with carbonyl compounds) helps optimize catalysts and solvent systems. Software like Gaussian or ORCA enables transition-state analysis, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from impurities or tautomerism. Cross-validate results using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For mass spectrometry, high-resolution (HRMS) or tandem MS (MS/MS) can distinguish between isobaric species. Document solvent effects, as polar solvents may stabilize specific tautomers .

Q. How can researchers optimize reaction conditions to minimize side products in diamine-mediated syntheses?

  • Methodological Answer : Use design of experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). For example, in diazotization reactions, lower temperatures (0–5°C) reduce nitrosamine byproducts. Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate formation. Statistical tools like Pareto analysis identify dominant variables affecting yield .

Q. What are the implications of hygroscopicity on the compound’s reactivity in anhydrous reactions?

  • Methodological Answer : Hygroscopicity can introduce water, leading to hydrolysis or reduced nucleophilicity. Pre-dry the compound under vacuum (40–50°C) for 12–24 hours. Use molecular sieves (3Å) in reaction mixtures, and employ Schlenk-line techniques for moisture-sensitive steps. Validate anhydrous conditions via Karl Fischer titration of the reaction medium .

Key Recommendations for Researchers

  • Cross-Disciplinary Validation : Combine experimental data with computational insights to resolve mechanistic ambiguities .
  • Safety-Centric Workflows : Integrate hazard assessments (e.g., GHS classification) into experimental protocols, even if initial data suggests low risk .
  • Open Data Practices : Share raw spectral data and computational input files to facilitate reproducibility in synthetic chemistry communities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Dimethylbenzene-1,3-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N1,N1-Dimethylbenzene-1,3-diamine hydrochloride

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